molecular formula C12H12N2O5 B6604315 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoicacid CAS No. 2633725-74-1

4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoicacid

Cat. No.: B6604315
CAS No.: 2633725-74-1
M. Wt: 264.23 g/mol
InChI Key: FNGQUEJTNWYQEF-UHFFFAOYSA-N
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Description

4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a 1,3-diazinane-2,4-dione ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4) attached to the benzene ring at position 4, along with a methoxy (-OCH₃) substituent at position 3 (Figure 1). This compound combines the aromatic carboxylic acid framework with a polar heterocyclic system, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-9-6-7(11(16)17)2-3-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGQUEJTNWYQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)N2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. The reaction proceeds through a one-pot, four-component reaction, yielding the desired product with a moderate yield of around 50%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the synthetic route mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The methoxy group and other functional groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Biological Activity/Notes References
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid (Target) 3-methoxy, 1,3-diazinan-2,4-dione C₁₂H₁₂N₂O₅* ~264* Polar heterocycle, methoxy group Hypothetical enzyme inhibition -
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide Sulfonamide, no methoxy C₁₀H₁₁N₃O₄S 269.28 Sulfonamide group Synthesized via carbamide reaction
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid Thiazolidinone ring, methyl linker C₁₁H₉NO₄S 275.26 Thiazolidinone (antidiabetic motif) Potential metabolic applications
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid Fluorine substituent C₁₁H₁₀FN₂O₄ 266.21 Electronegative fluorine Enhanced metabolic stability
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid Methyl substituent C₁₂H₁₃N₂O₄ 263.25 Nonpolar methyl group Reduced polarity vs. methoxy
4-(tert-Butyl)-3-methoxybenzoic acid derivatives tert-Butyl, methoxy C₁₃H₁₈O₃* ~246* Bulky tert-butyl group EGFR inhibition; anticancer activity
4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid Glycosylated methoxy C₁₄H₁₈O₉ 330.28 Glycosyl group Cholinesterase inhibition

*Calculated values where direct data are unavailable.

Key Structural and Functional Differences

Heterocyclic Systems: The 1,3-diazinan-2,4-dione ring in the target compound contrasts with the thiazolidinone ring in ’s analog, which is associated with antidiabetic activity (e.g., pioglitazone) .

Fluorine (-F): The fluorinated analog () may exhibit greater metabolic stability and altered pharmacokinetics due to fluorine’s electronegativity . Glycosylation: ’s glycosylated derivative demonstrates cholinesterase inhibition, highlighting the role of sugar moieties in enhancing bioavailability or target specificity .

Biological Activity: Anticancer Potential: Derivatives like those in , featuring a tert-butyl group, show EGFR inhibition, suggesting that bulky substituents may enhance allosteric interactions . Enzyme Inhibition: The glycosylated benzoic acid derivative () and thiazolidinone analog () underscore the importance of heterocycles and polar groups in modulating enzyme activity .

Biological Activity

4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the family of benzoic acid derivatives and contains a diazepanone ring fused to a methoxy-substituted benzoic acid moiety. Its molecular formula is C12H12N2O5, with a molecular weight of approximately 264.2 g/mol.

Synthesis

The synthesis of 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid typically involves a multi-step process. A common method includes the reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This one-pot four-component reaction yields the desired product with an approximate yield of 50%.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. Its unique structural arrangement allows it to interact with specific biomolecules and pathways, modulating enzyme activities and receptor functions. The following sections detail specific biological activities and findings related to this compound.

Antimicrobial Activity

Studies have demonstrated that 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid possesses significant antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625–1250 µg/mL
Staphylococcus epidermidisSignificantVaries
Escherichia coliNone-
Pseudomonas aeruginosaModerateVaries
Candida albicansSignificantVaries

These results indicate that while the compound is effective against certain Gram-positive bacteria and fungi, it shows limited or no activity against some Gram-negative bacteria .

The mechanism by which 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid exerts its biological effects involves binding to specific enzymes and receptors. This interaction can lead to the modulation of various biological pathways critical for physiological processes. For instance, it may inhibit enzymes involved in inflammatory pathways, thus demonstrating anti-inflammatory effects alongside its antimicrobial properties .

Case Studies

Several studies have explored the biological activity of compounds related to 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid:

  • Antifungal Activity Study : A study conducted on various dioxolane derivatives revealed that compounds similar to 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid exhibited excellent antifungal activity against C. albicans, highlighting the potential therapeutic applications in treating fungal infections .
  • Antibacterial Screening : In vitro testing showed that certain derivatives exhibited strong antibacterial activity against S. aureus and P. aeruginosa, suggesting that modifications in the structure could enhance efficacy against resistant strains .

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